molecular formula C11H20N2O3 B7512644 methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate

methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate

Cat. No. B7512644
M. Wt: 228.29 g/mol
InChI Key: SJBREZDOJQXMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MNAO and is a derivative of carbamate, which is widely used in various fields, including agriculture, medicine, and industry. MNAO has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. In addition, it has been found to have a broad range of biological activities, making it an attractive candidate for further research.

Mechanism of Action

MNAO acts by inhibiting the activity of acetylcholinesterase, an enzyme that is critical for the proper functioning of the nervous system. By inhibiting this enzyme, MNAO disrupts the transmission of nerve impulses, leading to paralysis and ultimately death in insects and other organisms. MNAO also has other mechanisms of action, including the inhibition of DNA synthesis and the disruption of cell membrane function.
Biochemical and Physiological Effects:
MNAO has been shown to have a broad range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the disruption of DNA synthesis, and the disruption of cell membrane function. These effects can lead to a range of outcomes, including paralysis, cell death, and the inhibition of growth and reproduction.

Advantages and Limitations for Lab Experiments

MNAO has several advantages for use in laboratory experiments, including its broad range of biological activities, its ability to inhibit acetylcholinesterase, and its potential use as a pesticide, insecticide, and herbicide. However, there are also limitations to its use, including its toxicity and potential for environmental harm.

Future Directions

There are several potential future directions for research on MNAO, including the development of new pesticides, insecticides, and herbicides based on its chemical structure and mechanism of action. In addition, further research is needed to investigate its potential use in the treatment of cancer and other diseases. Finally, there is a need for further studies to determine the potential environmental impact of MNAO and to develop strategies for minimizing its impact.

Synthesis Methods

The synthesis of MNAO involves the reaction between 2-(azepan-1-yl)-2-oxoethanol and methyl isocyanate. This reaction occurs in the presence of a catalyst, typically triethylamine. The resulting product is then purified and characterized using various analytical techniques, including spectroscopy and chromatography.

Scientific Research Applications

MNAO has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. It has been found to have a broad range of biological activities, including antifungal, antibacterial, and antiviral properties. MNAO has also been shown to have potential applications in the treatment of cancer and other diseases. In addition, it has been used in various laboratory experiments to study the mechanisms of action of different compounds and to investigate the effects of MNAO on various biological systems.

properties

IUPAC Name

methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-12(11(15)16-2)9-10(14)13-7-5-3-4-6-8-13/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBREZDOJQXMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.